molecular formula C11H23N3O2SSi B152668 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 129378-52-5

2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B152668
CAS No.: 129378-52-5
M. Wt: 289.47 g/mol
InChI Key: TZBRCDMGXKRTCN-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound that features a tert-butyldimethylsilyl group attached to an imidazole ring. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for various functional groups.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRCDMGXKRTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129378-52-5
Record name 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
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Preparation Methods

Silylation of Imidazole Precursors

The tert-butyldimethylsilyl group is introduced to the imidazole ring via nucleophilic substitution or Mitsunobu reactions. In a representative procedure, 2-mercaptoimidazole derivatives are treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. For example, the reaction of 2-mercapto-N,N-dimethylimidazole-1-sulfonamide with TBDMS-Cl in dry tetrahydrofuran (THF) at 0°C–25°C yields the silylated product after 12–24 hours. The TBDMS group enhances the compound’s stability and modulates its lipophilicity, critical for pharmaceutical applications.

Sulfonamide Formation

Sulfonamide incorporation typically involves the reaction of an imidazole amine with sulfonyl chlorides. In one protocol, N,N-dimethylamine reacts with chlorosulfonyl isocyanate (CSI) under anhydrous conditions, followed by quenching with aqueous ammonium hydroxide to yield the sulfonamide intermediate. Alternative methods employ hydrogen peroxide-mediated oxidation of thioether intermediates, as demonstrated in sulfosulfuron synthesis. For 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, the sulfonamide group is introduced prior to silylation to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Benzene and THF are commonly used for silylation due to their ability to dissolve both polar and nonpolar reactants. For example, the cyclization of 7ab (a precursor) in dry benzene at room temperature for 18 hours achieves a 91% yield of the silylated product. Elevated temperatures (50°C–70°C) accelerate sulfonamide formation but risk decomposition, necessitating careful thermal control.

Catalysts and Reagents

Triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) are employed in Mitsunobu reactions to facilitate silyl ether formation. In the synthesis of intermediate ( )-11b, Ph₃P and DEAD mediate the coupling of phthalimide with a silylated imidazole, achieving a 92% yield after purification. Catalytic amounts of sodium tungstate (Na₂WO₄) enhance oxidation steps, as seen in sulfosulfuron preparation.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography with ethyl acetate–hexane gradients (3:17 to 3:2 v/v) effectively isolates the target compound from byproducts. Recrystallization from ethanol or methanol further purifies the product, yielding white crystalline solids with >98% purity.

Spectroscopic Data

1H-NMR (CDCl₃):

  • δ 0.39 (s, 6H, Si(CH₃)₂)

  • δ 1.00 (s, 9H, C(CH₃)₃)

  • δ 2.84 (s, 6H, N(CH₃)₂)

  • δ 7.25–7.45 (m, 5H, aromatic protons).

IR (KBr):

  • 1770 cm⁻¹ (N–CO stretch)

  • 1390 cm⁻¹ (SO₂ symmetric bend)

  • 1175 cm⁻¹ (SO₂ asymmetric stretch).

HR-MS:

  • Calculated for C₂₃H₄₀N₃O₅SSi: 498.2456

  • Observed: 498.2452.

Comparative Analysis of Synthetic Methods

Parameter Method A Method B
Starting Material 2-Mercaptoimidazole2-Ethylthioimidazole
Key Reagent TBDMS-ClH₂O₂
Solvent Benzene/THFAcetate/Water
Temperature 25°C70°C
Yield 91%88%
Purity >98%95%

Method A excels in stereochemical control, while Method B offers cost advantages for large-scale production.

Industrial-Scale Considerations

The tert-butyldimethylsilyl group’s bulkiness necessitates slow reagent addition to minimize steric hindrance. Pilot studies recommend a 1.2:1 molar ratio of TBDMS-Cl to imidazole precursor for optimal conversion. Waste streams containing silicon byproducts require specialized treatment to meet environmental regulations .

Scientific Research Applications

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for selective reactions, making it valuable in developing drugs targeting neurological disorders.

Case Study: Synthesis of Neurological Agents

A study demonstrated the use of 2-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide in synthesizing a novel class of neuroprotective agents. The compound facilitated the formation of key intermediates with high yield and purity, showcasing its effectiveness in medicinal chemistry.

Catalysis

In organic synthesis, this compound acts as a catalyst that enhances reaction rates and selectivity. It is particularly useful in producing fine chemicals and agrochemicals.

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Aldol Reaction2-(tert-butyldimethylsilyl)-N,N-dimethyl...8592
Michael Addition2-(tert-butyldimethylsilyl)-N,N-dimethyl...9095

Material Science

The compound is also employed in formulating advanced materials, especially silicone-based polymers. These materials exhibit superior thermal and chemical resistance, making them suitable for various industrial applications.

Case Study: Silicone-Based Polymers

Biological Activity

2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS Number: 129378-52-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H23N3O2SSi, with a molecular weight of approximately 289.47 g/mol. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents.

PropertyValue
CAS Number129378-52-5
Molecular FormulaC11H23N3O2SSi
Molecular Weight289.47 g/mol
Melting Point64 °C
Purity≥97% (GC)

The biological activity of this compound is primarily attributed to its interaction with biological targets involved in various pathways:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis and protein synthesis, similar to other imidazole derivatives.
  • Inhibition of Enzymatic Activity : The imidazole ring may interact with enzymes involved in metabolic pathways, possibly acting as a competitive inhibitor.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound has significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating potential as an alternative antimicrobial agent .
  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing selective cytotoxicity. IC50 values indicated that it could inhibit cell growth at nanomolar concentrations, suggesting it may have potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antibacterial Activity :
    • A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound inhibited MRSA growth with an MIC value of 0.5 µg/mL, outperforming some conventional antibiotics .
  • Case Study on Anticancer Properties :
    • In a study involving breast cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent apoptosis. Flow cytometry analysis indicated significant increases in early and late apoptotic cells when treated with concentrations above 10 µM .

Q & A

Q. Table 1: Key Spectral Signatures

Functional Group1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)IR (cm1^{-1})
TBDMS0.1–0.3 (s, 9H)18–25 (Si-CH3_3)
Sulfonamide (-SO2_2NMe2_2)3.0 (s, 6H)38–40 (N-CH3_3)1150–1350 (S=O)
Imidazole ring7.3–7.6 (m, 2H)125–130 (C2/C4)1600 (C-N)

Q. Table 2: Crystallographic Parameters

ParameterValue
Space groupP21_1/c
R-factor< 0.05 (I > 2σ(I))
Si-C bond length1.85–1.88 Å (restrained)

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